molecular formula C17H28N2OS B1224652 N-(2-adamantylcarbamothioyl)hexanamide

N-(2-adamantylcarbamothioyl)hexanamide

Cat. No.: B1224652
M. Wt: 308.5 g/mol
InChI Key: KYLITGQQDLYBCT-UHFFFAOYSA-N
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Description

N-(2-adamantylcarbamothioyl)hexanamide is a chemical compound that belongs to the class of fatty amides. It is characterized by the presence of an adamantyl group, which is a bulky, rigid structure derived from adamantane, and a hexanamide moiety.

Chemical Reactions Analysis

N-(2-adamantylcarbamothioyl)hexanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Mechanism of Action

The mechanism by which N-(2-adamantylcarbamothioyl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For instance, docking studies have shown that similar compounds can bind to enzymes like glucose dehydrogenase, potentially inhibiting their activity . This inhibition could disrupt essential metabolic processes in bacteria, leading to their death .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-(2-adamantylcarbamothioyl)hexanamide

InChI

InChI=1S/C17H28N2OS/c1-2-3-4-5-15(20)18-17(21)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-14,16H,2-10H2,1H3,(H2,18,19,20,21)

InChI Key

KYLITGQQDLYBCT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3

Canonical SMILES

CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3

solubility

28.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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